CGP52421 - 179237-49-1

CGP52421

Catalog Number: EVT-287369
CAS Number: 179237-49-1
Molecular Formula: C36H32N4O5
Molecular Weight: 600.66
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CGP52421 is a major, pharmacologically active metabolite of the multi-tyrosine kinase inhibitor midostaurin (PKC412). [, , ] Midostaurin itself is a derivative of staurosporine, a natural product. [] CGP52421 is generated through hepatic metabolism of midostaurin via the cytochrome P450 enzyme CYP3A4. [, ]

This metabolite exhibits inhibitory activity against FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase implicated in hematopoiesis and leukemic development. [, , ] Specifically, CGP52421 demonstrates activity against both wild-type FLT3 and the constitutively active FLT3 internal tandem duplication (ITD) mutant frequently observed in acute myeloid leukemia (AML). [, ]

Molecular Structure Analysis

While the specific molecular structure of CGP52421 is not explicitly detailed in the provided literature, it's characterized as a hydroxylated metabolite of midostaurin. [, , ] This implies the addition of a hydroxyl (-OH) group to the midostaurin molecular structure.

Applications

7.1 Pharmacokinetic and Pharmacodynamic Studies: CGP52421 serves as a key component in understanding the pharmacokinetic and pharmacodynamic profile of midostaurin. [, , , ] Its long plasma half-life, significantly longer than midostaurin, contributes to the overall long-term exposure of patients to active drug components. [, ]

7.2 Investigation of Drug-Drug Interactions: The role of CGP52421 in CYP3A4-mediated drug-drug interactions is critical to evaluate as it is both a substrate and an inhibitor of this enzyme, similar to midostaurin. [, ] This complex interplay necessitates careful consideration when co-administering midostaurin with other CYP3A4 substrates or modulators.

7.3 Plasma Inhibitory Activity (PIA) Assays: CGP52421's activity is utilized in PIA assays to assess the efficacy of FLT3 inhibition in patients treated with midostaurin. [, ] These assays provide insights into the contribution of CGP52421 to the overall anti-leukemic activity observed in patients.

7.4 Development of Mechanism-Based Pharmacokinetic Models: Incorporating CGP52421 into pharmacokinetic models is crucial for accurately characterizing the time-dependent pharmacokinetics of midostaurin, especially given its long half-life and potential for accumulation. []

Midostaurin

Compound Description: Midostaurin (also known as PKC412) is a multi-target tyrosine kinase inhibitor. It acts by inhibiting several receptors, including wild-type and mutant variants of KIT and the FMS-like tyrosine kinase 3 (FLT3) receptor. [] These receptors play a crucial role in hematopoiesis and leukemia. [] Midostaurin is metabolized in the liver primarily by CYP3A4, resulting in two major active metabolites, CGP52421 and CGP62221. [, ]

Relevance: Midostaurin is the parent compound of CGP52421. [] While both compounds share structural similarities and exhibit inhibitory effects on IgE-mediated histamine release, CGP52421 shows significantly less potency in inhibiting KIT-dependent proliferation of neoplastic mast cells compared to midostaurin. [] This difference in activity is attributed to CGP52421's inability to induce apoptosis or dephosphorylate KIT V560G and KIT D816V in HMC-1 cells, unlike midostaurin. []

CGP62221

Compound Description: CGP62221 is a demethylated metabolite of Midostaurin. [] Like its parent compound and CGP52421, it demonstrates inhibitory activity against FLT3. [, ]

Relevance: CGP62221 is another major active metabolite of Midostaurin, alongside CGP52421. [] Unlike CGP52421, CGP62221 exhibits potent anti-proliferative effects on neoplastic mast cells and induces apoptosis, similar to Midostaurin. [] This suggests that while both metabolites are generated from Midostaurin, they possess distinct mechanisms of action and potency levels. [, ]

Moxifloxacin

Compound Description: Moxifloxacin is an antibiotic used as an active control in a study investigating the cardiac effects of Midostaurin. [] It's known to potentially prolong the QTc interval. []

Relevance: Moxifloxacin served as a comparator drug in a study assessing the cardiac safety of Midostaurin. [] This comparison helped establish that Midostaurin, even at a dose exceeding the peak and trough levels used in clinical trials, did not demonstrate QTc prolongation, unlike Moxifloxacin. [] This finding underscores the distinct safety profiles of Midostaurin and its metabolites compared to other drugs that might raise cardiac concerns.

Properties

CAS Number

179237-49-1

Product Name

CGP52421

IUPAC Name

N-[(2R,4S,5S,7R)-17-hydroxy-5-methoxy-7-methyl-19-oxo-30-oxa-1,8,18-triazaoctacyclo[13.12.2.12,7.08,29.09,14.016,20.021,28.022,27]triaconta-9,11,13,15,20,22,24,26,28-nonaen-4-yl]-N-methylbenzamide

Molecular Formula

C36H32N4O5

Molecular Weight

600.66

InChI

InChI=1S/C36H32N4O5/c1-36-18-25(44-3)24(38(2)35(43)19-11-5-4-6-12-19)17-26(45-36)39-22-15-9-7-13-20(22)27-29-30(34(42)37-33(29)41)28-21-14-8-10-16-23(21)40(36)32(28)31(27)39/h4-16,24-26,34,42H,17-18H2,1-3H3,(H,37,41)/t24-,25-,26+,34?,36+/m0/s1

InChI Key

WMQSFYBLPAXEDG-VPROBEFOSA-N

SMILES

CC12CC(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(NC6=O)O)N(C)C(=O)C9=CC=CC=C9)OC

Solubility

Soluble in DMSO, not in water

Synonyms

CGP52421; CGP-52421; CGP 52421.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.